molecular formula C12H17NO3 B1595674 ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate CAS No. 37013-86-8

ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1595674
CAS RN: 37013-86-8
M. Wt: 223.27 g/mol
InChI Key: HVEPFPDHFZUVDC-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate (E4A3EM1HPC) is a compound with a wide range of applications in scientific research. It is a colorless, volatile, and water-soluble liquid with a faint odor and a boiling point of around 103°C. E4A3EM1HPC is a member of the pyrrole family of compounds, which are known for their ability to form stable complexes with metal ions. This compound has been used as a ligand in coordination complexes, as a reagent in organic synthesis, and as a catalyst in various reactions. Furthermore, E4A3EM1HPC has been found to have a number of biochemical and physiological effects, making it an attractive target for further research.

Scientific Research Applications

1. Synthesis and Characterization

Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate is involved in various synthesis procedures, demonstrating its importance in organic chemistry. For instance, it was used in the attempted preparation of ethyl 3-amino-2,5-dimethylpyrrole-4-carboxylate, where aerial oxidation led to the formation of 2-hydroxy-2H-pyrroles (Cirrincione et al., 1987). Similarly, it was utilized in the characterization of a new pyrrole containing chalcone, where spectroscopic techniques and theoretical findings were compared (Singh et al., 2014).

2. Hydrogen-Bonding Patterns

The molecular structures of derivatives of 2,4-dimethylpyrrole, including compounds similar to ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate, have been studied for their hydrogen-bonding patterns. These studies provide valuable insights into the molecular interactions and structural dynamics of such compounds (Senge & Smith, 2005).

3. Functionalized Pyrroles Synthesis

Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate plays a role in the synthesis of highly functionalized pyrroles. A study demonstrated its application in the stereoselective synthesis of functionalized pyrrolidines, which are important in the development of various pharmaceutical and chemical products (Devi & Perumal, 2006).

properties

IUPAC Name

ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-5-9-10(8(4)14)7(3)13-11(9)12(15)16-6-2/h13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEPFPDHFZUVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C(=O)C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356636
Record name ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate

CAS RN

37013-86-8
Record name ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Kong, Z Zhu, H Li, Q Hong, C Wang, Y Ma… - European Journal of …, 2022 - Elsevier
… Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate (2b). Compound 2b was prepared according to general procedure A on a 20 mmol scale. Purification by column …
Number of citations: 11 www.sciencedirect.com
L Schäker-Hübner, R Warstat, H Ahlert… - Journal of Medicinal …, 2021 - ACS Publications
… Saponification of ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate (15) gave the corresponding carboxylic acid 16. The pyrrole α-amide analog 17 was prepared by an amide …
Number of citations: 15 pubs.acs.org

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